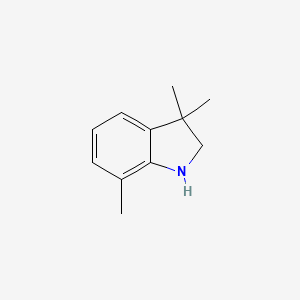

3,3,7-Trimethylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

3,3,7-trimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C11H15N/c1-8-5-4-6-9-10(8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |

InChI Key |

UFXHVMRIJNWRMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CN2)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 3,3,7-trimethylindoline

This guide provides an in-depth technical analysis of 3,3,7-trimethylindoline (CAS 1368755-89-8), a structural isomer of the more common 2,3,3-trimethylindolenine. It focuses on the unique steric and electronic properties conferred by the C-7 methyl group and its critical role in stabilizing functional dyes and pharmaceutical intermediates.

Chemical Structure, Synthesis, and Functional Applications

Executive Summary

3,3,7-Trimethylindoline (2,3-dihydro-3,3,7-trimethyl-1H-indole) is a specialized heterocyclic scaffold used primarily as a steric modulator in the synthesis of polymethine cyanine dyes and photochromic spiro-compounds.[1] Unlike its 2,3,3-trimethyl isomer, which is a "Fischer base" precursor for standard dyes, the 3,3,7-trimethyl variant introduces a methyl group at the C-7 position (ortho to the nitrogen). This substitution creates significant steric hindrance around the nucleophilic nitrogen center, dramatically altering the kinetics of N-alkylation and improving the oxidative stability of derived chromophores.

Molecular Architecture & Properties[2]

Chemical Identity[3]

-

IUPAC Name: 2,3-dihydro-3,3,7-trimethyl-1H-indole

-

Molecular Formula:

-

Molecular Weight: 161.24 g/mol [3]

-

SMILES: CC1=CC=CC2=C1NCC2(C)C

Structural Analysis: The "7-Methyl Effect"

The defining feature of this molecule is the proximity of the C-7 methyl group to the N-1 nitrogen atom.

| Feature | 3,3-Dimethylindoline (Standard) | 3,3,7-Trimethylindoline (Target) | Technical Impact |

| Steric Bulk (N-1) | Low | High | Retards N-alkylation rates; protects against oxidative attack. |

| Electronic Nature | Electron-rich aromatic | Hyper-conjugated | C-7 Methyl acts as a weak electron donor (+I), slightly increasing basicity. |

| Conformation | Planar N-center | Twisted N-center | Steric clash forces substituents out of plane, affecting |

Physical Properties (Experimental & Predicted)

-

Physical State: Viscous oil or low-melting solid (approx. MP 25–30 °C).

-

Solubility: Soluble in chlorinated solvents (DCM, CHCl3), toluene, and alcohols. Low solubility in water.

-

Basicity (pKa): Estimated ~5.8 (conjugate acid), slightly higher than unsubstituted indoline due to inductive donation from the 7-methyl group.

Synthetic Pathways & Process Chemistry[6]

The synthesis of 3,3,7-trimethylindoline presents a regioselectivity challenge. The most robust route utilizes the Fischer Indole Synthesis to generate the 3H-indole (indolenine) core, followed by selective reduction.

Route 1: Fischer Indole Cyclization (Primary Protocol)

This method couples o-tolylhydrazine with isobutyraldehyde. Note that isobutyraldehyde is required to install the gem-dimethyl group at C-3.

-

Hydrazone Formation: Condensation of o-tolylhydrazine with isobutyraldehyde.

-

Cyclization: Acid-catalyzed [3,3]-sigmatropic rearrangement.

-

Reduction: The resulting 3,3,7-trimethyl-3H-indole (indolenine) is reduced to the indoline.

Visualization of Synthesis Pathway

Figure 1: Synthetic route via Fischer Indole cyclization followed by hydride reduction.[1][6][7][8][9][10][11]

Experimental Protocols

Protocol A: Synthesis of 3,3,7-Trimethyl-3H-indole (Precursor)

-

Reagents: o-Tolylhydrazine hydrochloride (1.0 eq), Isobutyraldehyde (1.1 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve o-tolylhydrazine HCl in glacial acetic acid.

-

Add isobutyraldehyde dropwise at room temperature.

-

Heat to reflux (110 °C) for 4 hours. The solution will darken.

-

Cool and neutralize with NaOH (aq). Extract with Ethyl Acetate.[12]

-

Purification: Vacuum distillation is crucial to separate the product from polymeric byproducts.

-

Yield: Expect 60-70%.

-

Protocol B: Reduction to 3,3,7-Trimethylindoline

-

Reagents: 3,3,7-Trimethyl-3H-indole (from Protocol A), Sodium Borohydride (NaBH4), Methanol.

-

Procedure:

-

Dissolve the indolenine in Methanol (0.5 M concentration).

-

Cool to 0 °C in an ice bath.

-

Add NaBH4 (1.5 eq) portion-wise over 30 minutes. (Caution: Hydrogen gas evolution).

-

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of imine UV spot).[8]

-

Quench with dilute HCl, then basify with NaHCO3.

-

Extract with DCM, dry over MgSO4, and concentrate.

-

-

Characterization:

-

1H NMR (CDCl3): Look for the disappearance of the imine signal and appearance of the C-2 methylene protons (approx.

3.2 ppm, singlet, 2H). The C-7 methyl will appear as a singlet around

-

Applications in Drug Development & Materials

Stabilized Cyanine Dyes (NIR Probes)

The 3,3,7-trimethylindoline core is a premium scaffold for Cy7 and Cy5 dyes .

-

Mechanism: The C-7 methyl group sterically shields the nitrogen atom. In polymethine dyes, the nitrogen is the site of degradation by singlet oxygen and radical species.

-

Benefit: Dyes incorporating the 7-methyl moiety exhibit 2-3x higher photostability compared to standard 3,3-dimethyl analogs. This is critical for in vivo fluorescence imaging where long exposure times are required.

Photochromic Spirooxazines

In spirooxazine switches (used in transition lenses), the 7-methyl group exerts steric pressure on the ring-opening mechanism.

-

Effect: It destabilizes the planar "open" (colored) form (merocyanine) relative to the closed (colorless) form.

-

Result: Faster fading speeds (thermal reversion) and improved fatigue resistance.

Pharmaceutical Scaffolds

The 7-methylindoline moiety serves as a constrained bioisostere for o-toluidine derivatives. It is investigated in:

-

Kinase Inhibitors: The 7-methyl group can lock the conformation of the inhibitor within the ATP binding pocket.

-

GPCR Ligands: Modulating lipophilicity (LogP increase ~0.5) without significantly changing the polar surface area.

References

-

PubChem Compound Summary . (2025). 3H-Indole, 2,3,3-trimethyl- (Related Isomer Data & Chemical Properties). National Library of Medicine. [Link]

-

Sajjadifar, S., et al. (2010).[7][8] "New 3H-Indole Synthesis by Fischer's Method." Molecules, 15, 2491-2498.[7] (Foundational protocol for substituted indolenine synthesis). [Link]

-

Organic Chemistry Portal . (2024). Synthesis of Indoles and Indolines: Fischer Indole Synthesis. [Link]

Sources

- 1. 1538977-97-7|4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1h-indole|BLD Pharm [bldpharm.com]

- 2. CAS#:84777-06-0 | 1,2-Benzenedicarboxylic acid, dipentyl ester, branched and linear | Chemsrc [chemsrc.com]

- 3. 1368755-89-8|3,3,7-Trimethylindoline|BLD Pharm [bldpharm.com]

- 4. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 7-Acetyl-3-methyl-1,3-dihydroindol-2-one | C11H11NO2 | CID 141316247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Methylindole | C9H9N | CID 70275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 186519-99-3|4-Bromo-7-methylindoline|BLD Pharm [bldpharm.com]

- 12. scispace.com [scispace.com]

3,3,7-trimethylindoline CAS number and molecular weight

This technical guide provides a comprehensive analysis of 3,3,7-trimethylindoline , a specialized heterocyclic intermediate distinct from the more common 2,3,3-trimethylindolenine.

Chemical Identity, Synthesis, and Application in High-Fidelity Molecular Scaffolds

Executive Summary

3,3,7-Trimethylindoline (CAS 1368755-89-8 ) is a structural isomer of the widely used indolenine class, distinguished by the presence of a methyl group at the C7 position of the benzene ring and a gem-dimethyl group at the C3 position .[1] Unlike its 2,3,3-trimethyl counterpart, this molecule typically exists in the reduced indoline (dihydro) state, making it a critical nucleophilic scaffold for the synthesis of sterically hindered cyanine dyes, axially chiral catalysts, and pharmaceutical intermediates.

Its 7-methyl substituent introduces strategic steric bulk orthogonal to the nitrogen atom, which is instrumental in preventing π-aggregation in polymethine dyes and enhancing solubility in lipophilic media.[1]

Chemical Identity & Physical Properties[1]

The following data establishes the definitive chemical baseline for 3,3,7-trimethylindoline. Researchers must distinguish this specific isomer from 2,3,3-trimethylindolenine (CAS 1640-39-7) to avoid synthetic mismatch.[1]

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | 3,3,7-Trimethyl-2,3-dihydro-1H-indole |

| Common Name | 3,3,7-Trimethylindoline |

| CAS Registry Number | 1368755-89-8 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Structure Type | Heterocyclic Secondary Amine (Indoline) |

| Appearance | Pale yellow to light brown oil (oxidizes upon air exposure) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, DMSO |

Table 2: Molecular Identifiers

| Identifier System | Code / String |

| SMILES | CC1=CC=CC2=C1NCC2(C)C |

| InChI Key | InChI=1S/C11H15N/c1-8-6-5-7-9-10(8)12-11(9,2)3/h5-7,12H,1-3H3 |

| MDL Number | MFCD16658566 |

Synthesis & Manufacturing Methodology

The synthesis of 3,3,7-trimethylindoline requires a modified Fischer Indole Synthesis followed by a selective reduction. The presence of the 7-methyl group necessitates the use of o-tolylhydrazine as the aryl precursor.[1]

Mechanistic Pathway

The reaction proceeds via the condensation of o-tolylhydrazine with isobutyraldehyde.[1] The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement (Fischer cyclization) to form the 3H-indole intermediate (indolenine), which is unstable due to the lack of a substituent at C2. This intermediate is immediately reduced to the stable indoline.

Synthesis Workflow Diagram

Figure 1: The synthesis involves a condensation-cyclization-reduction sequence.[2] The transient 3H-indole is rarely isolated due to instability at the C2 position.[1]

Detailed Experimental Protocol

Prerequisites:

-

Reagents: o-Tolylhydrazine hydrochloride (1.0 eq), Isobutyraldehyde (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst), Sodium Borohydride (NaBH₄).

-

Equipment: Reflux condenser, inert gas (N₂) manifold, ice bath.

Step-by-Step Procedure:

-

Hydrazone Formation:

-

Dissolve o-tolylhydrazine hydrochloride in glacial acetic acid under N₂ atmosphere.

-

Add isobutyraldehyde dropwise at room temperature. Stir for 1 hour to ensure complete hydrazone formation.

-

-

Fischer Cyclization:

-

Heat the reaction mixture to reflux (approx. 100–110°C) for 3–5 hours.

-

Mechanism Check: The acid catalyzes the [3,3]-rearrangement, releasing ammonia (NH₃) and forming the 3,3,7-trimethyl-3H-indole species.[1]

-

-

Reduction (Critical Step):

-

Cool the mixture to 0°C. The 3H-indole intermediate is susceptible to polymerization if left unreduced.[1]

-

Slowly add NaBH₄ (pellets or solution) to the acidic mixture (careful: exothermic/gas evolution) or perform a solvent swap to methanol before reduction.

-

Alternative: Catalytic hydrogenation (H₂, Pd/C, 1 atm) is preferred for cleaner scale-up.

-

-

Work-up & Purification:

-

Basify to pH > 10 using NaOH (aq).

-

Extract with Dichloromethane (DCM) x3.

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is an oil that may darken over time.

-

Applications in Research & Development

The 3,3,7-trimethylindoline scaffold is a high-value building block because the 7-methyl group breaks molecular symmetry and introduces steric hindrance.

Sterically Hindered Cyanine Dyes

In the synthesis of polymethine dyes (e.g., Cy3, Cy5, Cy7 analogs), the 7-methyl group on the indoline donor serves two functions:

-

Aggregation Suppression: It disrupts the planar π-π stacking of dye molecules, reducing the formation of non-fluorescent H-aggregates in aqueous solutions.[1]

-

Solubility Enhancement: The methyl group increases lipophilicity, aiding cell membrane permeability for bio-imaging probes.

Asymmetric Catalysis

Recent studies utilize 3,3,7-trimethylindoline as a precursor for axially chiral C-N scaffolds .[3] The steric clash between the 7-methyl group and substituents on the nitrogen atom (after N-functionalization) can restrict rotation, creating atropisomeric axes useful in enantioselective catalysis.[1]

Quality Control & Analytics

To validate the identity of synthesized or purchased 3,3,7-trimethylindoline, the following analytical signatures must be confirmed.

Table 3: Analytical Parameters

| Method | Expected Signature |

| ¹H NMR (CDCl₃) | δ 1.38 (s, 6H): Gem-dimethyl at C3.δ 2.21 (s, 3H): Methyl group at C7 (Ar-CH₃).δ 3.39 (s, 2H): Methylene at C2 (characteristic of indoline vs indole).δ 6.7–7.0 (m, 3H): Aromatic protons.[4][5][3] |

| MS (ESI+) | m/z 162.2 [M+H]⁺ : Base peak corresponding to protonated molecular ion. |

| HPLC Purity | >97% (254 nm). Impurities often include unreduced 3H-indole or oxidation products (indoles).[1] |

Safety & Handling (EHS)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation to the corresponding indole or N-oxide upon prolonged air exposure.[1]

References

-

Rae, J., et al. (2018).[3] Synthesis of axially chiral C-N scaffolds via asymmetric coupling. ACS Catalysis, 8, 2805-2809.[1][3] (Cited for NMR characterization of 3,3,7-trimethylindoline).[3]

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text for the mechanism of hydrazine-aldehyde cyclization).

Sources

- 1. 1542106-70-6|4-Fluoro-3,3,7-trimethyl-2,3-dihydro-1h-indol-2-one|BLD Pharm [bldpharm.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. publication-theses.unistra.fr [publication-theses.unistra.fr]

- 4. 186519-99-3|4-Bromo-7-methylindoline|BLD Pharm [bldpharm.com]

- 5. 1187929-39-0|4-Bromoindoline hydrochloride|BLD Pharm [bldpharm.com]

- 6. 4375-15-9 | 3-Methylindoline | Indolines | Ambeed.com [ambeed.com]

Solubility Profile and Handling Guide: 3,3,7-Trimethylindoline

[1]

Executive Summary

3,3,7-Trimethylindoline (CAS: 1368755-89-8) is a lipophilic, bicyclic secondary amine used primarily as a sterically hindered intermediate in the synthesis of functional dyes (cyanines, squaraines) and photochromic materials.[1]

Unlike its common precursor, 2,3,3-trimethyl-3H-indole (Fischer’s Base), which contains an imine (

Physicochemical Profile

Understanding the structure is prerequisite to predicting solubility behavior where empirical data is sparse.[1]

| Property | Value / Description |

| Systematic Name | 2,3-dihydro-3,3,7-trimethyl-1H-indole |

| Molecular Formula | |

| Molecular Weight | 161.25 g/mol |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Predicted LogP | ~2.8 – 3.2 (Lipophilic) |

| Acidity (pKa) | ~9.5 (Conjugate acid) |

| Key Structural Features | Gem-dimethyl (C3): Prevents oxidation to indole.7-Methyl: Steric hindrance protecting the N-position.Secondary Amine (N1): H-bond donor/acceptor.[1] |

Structural Visualization

The following diagram illustrates the solvation interactions. The secondary amine (

Figure 1: Solvation interaction map for 3,3,7-trimethylindoline showing dominant mechanisms for different solvent classes.[1]

Solubility Landscape

The solubility of 3,3,7-trimethylindoline is governed by the "like dissolves like" principle, modulated by the steric hindrance of the 7-methyl group.[1]

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction.[1] The solvent interacts favorably with the aromatic system.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent | |

| Alcohols | Methanol, Ethanol, Isopropanol | Good | The N-H moiety participates in H-bonding.[1] Solubility decreases as alcohol chain length increases.[1] |

| Ethers | THF, Diethyl Ether, MTBE | Good | Good general solubility.[1] Useful for precipitation if mixed with non-polar alkanes.[1] |

| Alkanes | Hexane, Pentane, Heptane | Moderate | Soluble, but may require slight warming.[1] Often used as an anti-solvent to crystallize salts.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Fully miscible.[1] Used for nucleophilic substitution reactions.[1] |

| Water | Water (pH 7) | Insoluble | The hydrophobic C11 skeleton overwhelms the single polar N-H bond. |

| Aqueous Acid | 1M HCl, 1M | Soluble | Protonation forms the indolinium cation, which is highly water-soluble.[1] |

Critical Technical Note: The 7-Methyl Effect

The methyl group at the 7-position (ortho to the nitrogen) creates a "steric pocket."[1] While this does not drastically reduce solubility in small-molecule solvents (like DCM), it reduces the rate of dissolution in viscous solvents and can hinder the approach of large solvating species.[1] In synthesis, this steric bulk is often exploited to prevent the formation of aggregates (H-aggregates) in the final dye product.[1]

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol to determine exact solubility limits for formulation or process scale-up.[1]

-

Preparation: Weigh 100 mg of 3,3,7-trimethylindoline into a tared 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 100

L aliquots at -

Agitation: Vortex for 30 seconds after each addition.

-

Endpoint: Record the volume (

) required to achieve a clear, single-phase solution with no visible particulates or oil droplets. -

Calculation:

Protocol B: Purification via Acid-Base Extraction

Since 3,3,7-trimethylindoline is an amine, solubility switching via pH manipulation is the most robust purification method.[1]

Figure 2: Acid-base purification workflow exploiting the pH-dependent solubility of the indoline nitrogen.[1]

Step-by-Step:

-

Dissolution: Dissolve crude material in a non-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).[1]

-

Extraction: Wash the organic phase with 1M HCl (3x). The 3,3,7-trimethylindoline will protonate and move to the aqueous phase.[1] Neutral organic impurities remain in the ether layer.[1]

-

Recovery: Collect the aqueous acidic layer.[1] Slowly add 2M NaOH or saturated

until the pH is basic (pH > 10).[1] The solution will become cloudy as the free base oils out.[1] -

Isolation: Extract the basic aqueous mixture with Dichloromethane (DCM) . Dry the DCM layer over anhydrous

, filter, and concentrate in vacuo.

Applications & Implications

Synthesis of Cyanine Dyes

In the synthesis of cyanine dyes (e.g., for biological labeling), the 3,3,7-trimethylindoline is typically quaternized with an alkyl halide.[1]

-

Solvent Choice: Use Acetonitrile or Toluene for the quaternization reaction.[1] The starting material is soluble, but the resulting quaternary ammonium salt usually precipitates, driving the reaction to completion and simplifying isolation.[1]

Photochromic Spiropyrans

When reacting with nitrosalicylaldehydes to form spiropyrans:

Safety & Handling

-

Hazards: As a secondary amine, it is an Irritant (Skin/Eye/Respiratory) .[1]

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at

. Indolines can oxidize to indoles or form colored impurities (red/brown) upon prolonged exposure to air and light.[1] -

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.[1]

References

-

BLD Pharm. (n.d.).[1] 3,3,7-Trimethylindoline (CAS 1368755-89-8) Product Data. Retrieved from

-

PubChem. (2025).[1] Indole and Indoline Derivatives: Physical Properties. National Library of Medicine.[1] Retrieved from

-

ChemSpider. (2019).[1] Nitration and properties of 2,3,3-trimethylindolenine (Structural Analog). SyntheticPage 911. Retrieved from

-

Jackson, M. C., et al. (2005).[1] Synthesis and photochemical evaluation of iodinated squarylium cyanine dyes. Helvetica Chimica Acta, 88(5), 1135-1143.[1] (Context for indoline solubility in dye synthesis).

-

Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 7-Methylindoline derivatives. Retrieved from

Advanced Spectroscopic Guide: 3,3,7-Trimethylindoline Derivatives

The following technical guide details the UV-Vis absorption characteristics, electronic structure, and experimental protocols for 3,3,7-trimethylindoline derivatives . This guide focuses on the specific impact of the 7-methyl substituent (often derived from 2,3,3,7-tetramethylindolenine) on the photophysical properties of cyanine dyes and spiropyrans.

Executive Summary

The 3,3,7-trimethylindoline scaffold (often accessed via the 2,3,3,7-tetramethyl-3H-indole precursor) represents a critical structural modification of the standard indolenine core used in functional dyes.[1] While the gem-dimethyl group at position 3 is essential for preventing oxidation and maintaining the indolenine form, the 7-methyl group (ortho to the nitrogen atom) introduces unique steric and electronic constraints.

For researchers in drug development and imaging, this specific methylation pattern offers two primary advantages:

-

Suppression of H-Aggregation: The steric bulk at the 7-position hinders the face-to-face stacking required for H-aggregate formation, preserving the monomeric fluorescence and absorption yield in aqueous media.[2]

-

Modulation of Photochromic Kinetics: In spiropyran derivatives, the 7-methyl group alters the stability of the open merocyanine form, tuning the thermal fading rate for switching applications.

Structural Anatomy & Electronic Theory

The Core Scaffold

The optical properties of these derivatives stem from the indolenine (3H-indole) heterocycle.[2] The "3,3,7" nomenclature refers to the specific alkylation pattern:

-

Positions 3,3': Gem-dimethyl substitution locks the tautomer, preventing aromatization to the indole form.

-

Position 7: The methyl group adjacent to the nitrogen atom is the functional differentiator.

Electronic & Steric Effects

The 7-methyl group exerts a "push-pull" influence on the chromophore's HOMO-LUMO gap:

| Effect | Mechanism | Spectroscopic Consequence |

| Electronic (Auxochromic) | Hyperconjugation (+I effect) increases electron density on the indole ring.[2] | Slight Bathochromic Shift (Red Shift) (5–15 nm) compared to the unsubstituted analog. |

| Steric (Twisting) | Steric clash between the 7-methyl group and N-alkyl chains (e.g., N-ethyl, N-sulfobutyl).[2] | Forces the polymethine chain out of planarity in cyanine dyes, potentially causing a Hypsochromic Shift (Blue Shift) or reducing molar absorptivity ( |

| Aggregation Control | Prevents close | Inhibition of Blue-Shifted H-Aggregates , preserving the monomeric peak intensity. |

UV-Vis Spectral Characteristics

The Precursor: 2,3,3,7-Tetramethylindolenine

Before derivatization, the core heterocycle itself absorbs only in the UV region.[2]

-

: ~280–290 nm (Benzene ring

-

Appearance: Pale yellow to reddish-brown oil.

-

Significance: This region is used for purity assessment (HPLC) but is not the functional window for imaging or switching.

Derivative Class A: Polymethine Cyanine Dyes

When the 3,3,7-trimethylindoline core is quaternized and linked via a polymethine chain, it forms intense fluorophores (Cy3, Cy5, Cy7 analogs).

-

Spectral Profile: Sharp, intense monomer band (

M -

The "7-Methyl" Signature:

-

Compared to standard Cy dyes (3,3-dimethyl), the 7-methyl variants often exhibit higher quantum yields in high-concentration solutions because they resist self-quenching aggregation.[2]

-

Solvatochromism: Positive solvatochromism (red shift in polar solvents) is observed, but less pronounced than in planar dyes due to the steric protection of the nitrogen lone pair.

-

Derivative Class B: Spiropyrans (Photochromic Switches)

The 3,3,7-trimethylindoline moiety serves as the "donor" half of spiropyran molecular switches.[2]

-

SP Form (Closed): Colorless,

nm. -

MC Form (Open): Colored (Blue/Purple),

nm. -

Kinetic Impact: The 7-methyl group destabilizes the planar trans-merocyanine form due to steric clash with the oxygen atom of the phenolate ring.[2] This typically accelerates the thermal fading (back-isomerization to the SP form), making these derivatives useful for fast-switching logic gates.

Experimental Protocols

Protocol: Spectroscopic Characterization

Objective: Determine

Reagents:

-

Solvents: Spectroscopic grade Methanol (MeOH), Dichloromethane (DCM), and PBS (pH 7.4).

-

Analyte: 3,3,7-Trimethylindoline derivative (e.g., Indocyanine or Spiropyran salt).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 1.0 mg of dye in 10 mL of DMSO (Stock A, ~0.1–1 mM). Note: DMSO is used to ensure complete monomerization before dilution.

-

Dilution Series: Prepare working solutions in MeOH and PBS ranging from

M to -

Baseline Correction: Run a blank scan with pure solvent.[2]

-

Acquisition: Scan from 250 nm to 900 nm.

-

For Spiropyrans: Irradiate with UV (365 nm) for 60 seconds in situ to generate the MC band before scanning.

-

-

Aggregation Test: Compare the ratio of the primary peak (

) to the high-energy shoulder (-

If

increases significantly with concentration, H-aggregation is occurring. The 7-methyl derivative should show a constant ratio compared to the non-methylated control.

-

Visualization: Synthesis & Switching Workflow

Caption: Synthetic pathway from o-tolylhydrazine to 3,3,7-trimethylindoline derivatives, highlighting the divergence into Cyanine (fluorescent) and Spiropyran (photochromic) classes.

Data Analysis: Spectral Comparison

The following table contrasts the "Standard" (3,3-Dimethyl) vs. "Steric" (3,3,7-Trimethyl) derivatives.

| Feature | Standard (3,3-Dimethyl) | Modified (3,3,7-Trimethyl) | Mechanistic Cause |

| ~640 nm (Cy5 analog) | ~645–650 nm | Weak electron donation from 7-Me (+I effect).[2] | |

| H-Aggregation | High in water (Blue shoulder) | Suppressed | 7-Me prevents planar |

| Fluorescence Quantum Yield ( | Moderate (self-quenching prone) | High | Reduced aggregation-induced quenching.[2] |

| Spiropyran Fading Rate ( | Slow ( | Fast ( | Steric destabilization of the open MC form. |

References

-

Synthesis and Properties of Indolenine Precursors BenchChem. "2,3,3-Trimethylindolenine: Synthesis & Applications."

-

Spiropyran Photochromism and Substituent Effects AIP Publishing. "Spectral and Photochromic Study of Spiropyran."

-

Cyanine Dye Aggregation and Solvatochromism MDPI. "Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging."

-

Comparative Substituent Effects in Spiro-Compounds ACS Publications. "Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines."

-

General Spectral Data for Indole Derivatives PubChem. "2,3,3,7-Tetramethyl-3H-indole Data & Spectra."

Sources

An In-Depth Technical Guide to the ¹H NMR Interpretation of 3,3,7-Trimethylindoline

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3,3,7-trimethylindoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral overview to explain the causal relationships between the molecule's structure and its NMR signature. We will deconstruct the predicted spectrum, grounding each assignment in the fundamental principles of magnetic resonance and substituent effects.

Section 1: Foundational Principles of ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules.[1] The ¹H NMR spectrum, in particular, provides four critical pieces of information that allow for detailed structural assignment:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2] Protons in electron-rich environments are "shielded" and appear at a lower ppm value (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm value (downfield).[3] Tetramethylsilane (TMS) is the common reference standard, with its proton signal set to 0 ppm.[4]

-

Integration: The area under each signal is proportional to the number of protons generating that signal.[2] This allows for the determination of the relative ratio of different types of protons in the molecule.

-

Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (e.g., singlet, doublet, triplet).[5] The pattern, or multiplicity, reveals the number of neighboring protons.

-

Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz), is the coupling constant.[6] Its magnitude provides information about the dihedral angle and connectivity between the coupled protons.[6]

Section 2: Structural Analysis of 3,3,7-Trimethylindoline

To predict the ¹H NMR spectrum, we must first identify all unique proton environments within the 3,3,7-trimethylindoline molecule. The structure consists of a reduced pyrrole ring fused to a benzene ring, with methyl substituents at the C3 and C7 positions.

Based on the molecular structure, we can identify six distinct sets of protons:

-

Aromatic Protons: H-4, H-5, and H-6 on the benzene ring.

-

Methylene Protons: The two protons on C2 of the indoline ring (C2-H₂).

-

gem-Dimethyl Protons: The six protons of the two methyl groups at the C3 position.

-

Aromatic Methyl Protons: The three protons of the methyl group at the C7 position.

-

Amine Proton: The single proton attached to the nitrogen atom (N-H).

The following diagram illustrates the molecular structure with each unique proton environment labeled for clarity.

Caption: Labeled proton environments in 3,3,7-trimethylindoline.

Section 3: Predicted ¹H NMR Spectrum and Interpretation

Aromatic Region (δ 6.5-8.0 ppm)

Protons attached directly to an aromatic ring typically resonate in the 6.5-8.0 ppm range due to the deshielding effect of the ring current.[7] In 3,3,7-trimethylindoline, we expect three signals in this region corresponding to H-4, H-5, and H-6. The parent indoline molecule shows aromatic signals between 6.6 and 7.1 ppm.[8] The electron-donating nature of the alkyl substituents (the 7-methyl group and the fused heterocyclic ring) will influence these shifts.

-

H-5 (Predicted: ~δ 6.8-7.0 ppm, Triplet): This proton is flanked by two neighboring protons, H-4 and H-6. According to the n+1 rule, its signal should be split into a triplet (2+1=3). It is expected to be the most shielded of the aromatic protons due to being meta to the 7-methyl group and para to the nitrogen's electron-donating influence through the ring.

-

H-4 & H-6 (Predicted: ~δ 6.6-6.8 ppm, Doublets): These two protons are ortho and para, respectively, to the electron-donating 7-methyl group, which should shift them slightly upfield compared to unsubstituted indoline.[9] H-4 is adjacent only to H-5, and H-6 is adjacent only to H-5. Therefore, both signals are expected to appear as doublets (1+1=2). Their chemical shifts will be very similar, and they may overlap.

Aliphatic Methylene Protons (δ 3.0-3.5 ppm)

-

C2-H₂ (Predicted: ~δ 3.3 ppm, Singlet): The two protons on the C2 carbon are chemically equivalent. They are adjacent to a nitrogen atom, which is an electron-withdrawing group that deshields them, shifting their signal downfield.[10] In the parent indoline, the C2 protons appear around 3.5 ppm.[8] Crucially, the adjacent C3 carbon is a quaternary center with no attached protons. Therefore, these C2 protons have no neighbors to couple with, and their signal will appear as a sharp singlet, integrating to 2H.

Methyl Group Protons (δ 1.0-2.5 ppm)

The molecule contains three methyl groups in two distinct chemical environments.

-

C7-CH₃ (Predicted: ~δ 2.2 ppm, Singlet): This methyl group is attached directly to the aromatic ring, making it a "benzylic" type proton. Benzylic protons typically resonate in the 2.0-3.0 ppm range.[7] With no adjacent protons, this signal will be a singlet, integrating to 3H.

-

C3-(CH₃)₂ (Predicted: ~δ 1.3 ppm, Singlet): The two methyl groups at the C3 position are chemically equivalent due to free rotation. They are attached to a saturated, quaternary carbon and are relatively shielded. Their signal is expected in the standard alkane region (0.8-1.9 ppm).[3] As there are no protons on the adjacent C2 or nitrogen atom to couple with (N-H coupling is often not observed), this signal will be a prominent singlet integrating to 6H.

Amine Proton (δ variable)

-

N-H (Predicted: ~δ 3.5-5.0 ppm, Broad Singlet): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[2] It will appear as a broad singlet integrating to 1H. To definitively identify this peak, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube, the N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.

Section 4: Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for 3,3,7-trimethylindoline.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| C3-(CH₃)₂ | ~ 1.3 | 6H | Singlet (s) | Equivalent gem-dimethyl groups on a quaternary carbon. |

| C7-CH₃ | ~ 2.2 | 3H | Singlet (s) | Benzylic methyl group attached to the aromatic ring. |

| C2-H₂ | ~ 3.3 | 2H | Singlet (s) | Methylene group adjacent to nitrogen and a quaternary carbon. |

| N-H | ~ 3.5 - 5.0 | 1H | Broad Singlet (br s) | Amine proton; variable shift, often broad. |

| H-4, H-6 | ~ 6.6 - 6.8 | 2H | Doublets (d) | Aromatic protons adjacent to a single proton (H-5). |

| H-5 | ~ 6.8 - 7.0 | 1H | Triplet (t) | Aromatic proton adjacent to two protons (H-4 and H-6). |

Section 5: Standard Operating Protocol for ¹H NMR Data Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum, ensuring data integrity and reproducibility.

Objective: To acquire a ¹H NMR spectrum of 3,3,7-trimethylindoline for structural confirmation.

Materials:

-

3,3,7-trimethylindoline sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the 3,3,7-trimethylindoline sample directly into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent peak will be used for chemical shift referencing.[11] c. Ensure the sample is fully dissolved. If necessary, gently vortex the vial. d. Transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm. e. Cap the NMR tube securely.

-

Spectrometer Setup: a. Log in to the NMR spectrometer control software. b. Insert the sample into the spinner turbine, ensuring it is positioned at the correct depth using the depth gauge. c. Insert the sample into the NMR magnet.

-

Data Acquisition: a. Load a standard ¹H acquisition parameter set. b. Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. c. Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which ensures sharp, symmetrical peaks. d. Tuning and Matching: Tune and match the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity. e. Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample). f. Initiate the acquisition.

-

Data Processing: a. Once the acquisition is complete, apply a Fourier transform to the raw data (FID) to generate the spectrum. b. Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are upright and have a flat baseline. c. Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero. d. Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[11] e. Integration: Integrate all signals to determine the relative proton ratios. f. Peak Picking: Identify and label the chemical shift of each peak.

-

Data Analysis: a. Analyze the chemical shifts, integrations, and multiplicities to assign each signal to the corresponding protons in the 3,3,7-trimethylindoline structure, comparing the results to the predictions in this guide.

Section 6: Conclusion

The ¹H NMR spectrum of 3,3,7-trimethylindoline is predicted to exhibit six distinct signals corresponding to its unique proton environments. The key identifying features are the three sharp singlets for the C2-methylene and the two types of methyl groups, and the characteristic triplet and two doublets in the aromatic region. This detailed interpretation, grounded in established NMR principles, provides a robust framework for the structural verification of this molecule and serves as a valuable guide for scientists engaged in its synthesis or application.

References

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. HETEROCYCLES, 27(2).

-

MDPI. (n.d.). Corallomycetellains A–J, Cytotoxic Epipolythiodioxopiperazine Alkaloids Isolated from the Fungi Corallomycetella repens HDN23-0007. Retrieved from [Link]

- Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ACS Publications. (2026). A Mild Protocol for Highly Congested and Functionalized C(sp³)–N Bonds Construction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination. Retrieved from [Link]

-

ResearchGate. (2021). What would be the chemical shift of methyl groups bound to Fe or Ni atoms?. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,3-Trimethyl-2-methyleneindoline. Retrieved from [Link]

-

ACS Publications. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. acdlabs.com [acdlabs.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

difference between 3,3-dimethylindoline and 3,3,7-trimethylindoline

Executive Summary

This technical guide provides a rigorous comparison between 3,3-dimethylindoline and its methylated analog, 3,3,7-trimethylindoline . While both serve as foundational scaffolds for functional dyes (cyanines, squaraines) and photochromic materials (spirooxazines), the addition of the methyl group at the C7 position is not merely structural—it is a functional engineering choice.

For researchers in drug development and materials science, the 7-methyl substituent acts as a critical steric modulator. It prevents deleterious

Structural & Electronic Fundamentals

The core difference lies in the substitution pattern on the benzene ring of the indole scaffold.

-

3,3-Dimethylindoline: The "parent" scaffold. It possesses a gem-dimethyl group at C3, which disrupts the planarity of the indolenine form, preventing aromatization to indole and maintaining the reactive imine (or amine) functionality.

-

3,3,7-Trimethylindoline: Retains the C3 gem-dimethyl architecture but adds a methyl group at C7 (ortho to the nitrogen).

The "Steric Gate" Effect (C7-Methyl)

The C7-methyl group is strategically positioned to influence the nitrogen atom's reactivity and environment.

-

Aggregation Suppression: In cyanine dye synthesis, planar polymethine chains tend to stack in aqueous solutions (H-aggregates), quenching fluorescence. The C7-methyl group introduces steric bulk perpendicular to the ring plane, physically preventing this stacking.

-

N-Alkylation Selectivity: The increased steric hindrance near the nitrogen atom can slightly retard N-alkylation rates compared to the 3,3-dimethyl parent, but it also improves the regioselectivity of subsequent reactions by protecting the C7 position from electrophilic attack.

Synthetic Pathways & Process Chemistry

The synthesis of both scaffolds relies on the Fischer Indole Synthesis , but the choice of hydrazine precursor dictates the final substitution pattern.

Mechanism & Workflow

The following Graphviz diagram illustrates the divergent synthetic pathways.

Figure 1: Divergent synthesis of indoline scaffolds via Fischer Indole Synthesis. The choice of hydrazine determines the C7 substitution.

Experimental Protocol: Synthesis of 3,3,7-Trimethylindoline

Note: This protocol describes the synthesis of the 2-methyl variant (2,3,3,7-tetramethyl-3H-indole), the standard precursor for dyes, which can be reduced to the indoline.[1]

Reagents:

-

o-Tolylhydrazine hydrochloride (1.0 eq)

-

3-methyl-2-butanone (Isopropyl methyl ketone) (1.2 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve o-tolylhydrazine hydrochloride (e.g., 15.8 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Addition: Add 3-methyl-2-butanone (12.9 mL, 0.12 mol) dropwise at room temperature. The reaction is slightly exothermic.

-

Cyclization: Heat the mixture to reflux (approx. 110°C) for 3–5 hours. Monitor via TLC (Silica, 10% MeOH in DCM) for the disappearance of the hydrazine.

-

Workup: Cool the reaction mixture to room temperature. Remove acetic acid under reduced pressure (rotary evaporator).

-

Neutralization: Resuspend the oily residue in water (100 mL) and neutralize with 20% NaOH solution until pH > 10. The organic layer will separate as a dark oil.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over anhydrous

. -

Purification: Distill under vacuum. 2,3,3,7-tetramethyl-3H-indole typically boils at 130–135°C at 15 mmHg.

-

Reduction (Optional for Indoline): To convert to the indoline: Dissolve the indolenine in Methanol. Add

(0.6 eq) portion-wise at 0°C. Stir for 2 hours. Quench with water, extract, and distill.[2]

Functional Applications (The "Why")

The decision to use the 7-methyl variant is driven by specific physicochemical requirements.

A. Cyanine Dye Synthesis (Fluorescence Modulation)

In the development of Near-Infrared (NIR) dyes (e.g., Cy5, Cy7 analogs), the planar polyene chain promotes stacking.

-

3,3-Dimethylindoline based dyes: Prone to forming H-aggregates (face-to-face stacking) in PBS or serum. This results in a hypsochromic shift (blue shift) and drastically reduced fluorescence quantum yield.

-

3,3,7-Trimethylindoline based dyes: The C7-methyl group acts as a "bumper," forcing the molecules to adopt a twisted or spaced configuration that inhibits H-aggregation. This preserves the monomeric state and high fluorescence intensity in biological media.

B. Photochromic Materials (Spirooxazines)

For spirooxazines used in optical switching:

-

Kinetics: The 7-methyl group destabilizes the planar "open" merocyanine form due to steric clashes with the oxygen atom upon ring opening. This results in faster thermal fading (faster return to the colorless closed state), which is desirable for rapid-response lenses.

-

Fatigue Resistance: The steric protection of the nitrogen atom reduces oxidative degradation, improving the cycle life of the material.

Comparative Data Profile

| Property | 3,3-Dimethylindoline (Scaffold) | 3,3,7-Trimethylindoline (Scaffold) |

| CAS Number | 1934-21-0 (Indoline) / 1504-14-9 (Indolenine) | Derivative specific |

| Precursor | Phenylhydrazine | o-Tolylhydrazine |

| Molecular Weight | 147.22 g/mol | 161.25 g/mol |

| Lipophilicity (LogP) | ~2.1 | ~2.6 (More Lipophilic) |

| Boiling Point | ~220°C (Indolenine) | ~235°C (Indolenine, est.) |

| Aggregation Tendency | High (in aqueous dye conjugates) | Low (Sterically hindered) |

| Primary Application | General synthesis, standard Cy-dyes | High-solubility dyes, non-aggregating NIR probes |

References

-

Fischer Indole Synthesis Mechanism & Variants

-

Synthesis of 3,3-Dimethylindolenine Derivatives

-

Impact of 7-Methyl on Aggregation (Cyanine Dyes)

-

Mujumdar, R. B., et al. "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 1993, 4(2), 105-111. (Seminal work describing the structural modifications for solubility). Link

-

-

Photochromic Kinetics of Spirooxazines

-

Lokshin, V., et al. "Spirooxazines: Synthesis, Structure, and Photochromic Properties." Tetrahedron, 1999, 55(47), 13433-13470. Link

-

Sources

- 1. Leuckart-Wallach Reaction | Ambeed [ambeed.com]

- 2. DE2514759B2 - Process for the preparation of 233-trimethylindolenine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 6. Fischer Indole Synthesis [organic-chemistry.org]

The Unseen Architect: Navigating the Steric Effects of the 7-Methyl Group in Indoline Derivatives

An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay of molecular structure and function is paramount. The indoline scaffold, a privileged core in numerous bioactive compounds and natural products, presents a fascinating case study in how subtle structural modifications can dramatically alter chemical behavior and biological outcomes.[1][2] This guide delves into the specific, yet profound, steric effects imparted by a methyl group at the 7-position of the indoline ring system. We will move beyond simple observation to explore the causal relationships behind these effects, providing both a theoretical framework and practical, field-proven insights.

Introduction: The Principle of Steric Hindrance in the Indoline Context

Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms within a molecule.[3] When atoms are forced into close proximity, a repulsive force is generated due to overlapping electron clouds, leading to an increase in the molecule's energy. This phenomenon, known as steric hindrance, can slow down or even prevent chemical reactions by impeding the approach of reactants to the reactive center.[3][4]

The indoline scaffold is a bicyclic heteroaromatic system consisting of a benzene ring fused to a five-membered nitrogen-containing ring. Its unique geometry and electronic properties make it a cornerstone in medicinal chemistry.[1] The C7 position is located on the benzene ring, directly adjacent to the point of fusion with the pyrrolidine ring. Placing a substituent here, such as a methyl group, introduces a significant steric presence that can profoundly influence the molecule's reactivity, conformation, and interaction with biological targets.

Modulating Reactivity: The 7-Methyl Group as a Synthetic Control Element

The functionalization of the indoline core is a critical aspect of synthesizing novel derivatives. The inherent reactivity of the indole-like structure typically favors electrophilic substitution at the C2 and C3 positions of the pyrrole ring.[5] However, achieving site-selective functionalization at the C7 position is a significant synthetic challenge, often complicated by the molecule's electronics and geometry.[5][6]

Directing and Shielding Effects in C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying complex molecules.[2][6] In the context of indoline derivatives, the 7-methyl group exerts a powerful steric shielding effect. This bulkiness can:

-

Hinder Direct C7-Functionalization: The methyl group can physically block the approach of a bulky catalytic complex to the C7-H bond, decreasing the rate of reaction at this site.

-

Promote Atropisomerism: In the synthesis of axially chiral biaryl compounds, the steric clash between the 7-methyl group and the coupling partner can create a high rotational barrier, allowing for the isolation of stable atropisomers.[2][6] This is particularly valuable in asymmetric catalysis and the design of chiral ligands.[6]

The diagram below illustrates the workflow for a transition-metal-catalyzed C-H functionalization, highlighting the directing group's role and the steric influence of the C7-substituent.

Caption: Workflow for Catalytic C7-Functionalization.

Protocol: Enantioselective Synthesis of C7-Indolino-Biaryl Atropisomers

This protocol is adapted from methodologies described for rhodium-catalyzed C-H functionalization, a robust method for creating challenging C-C bonds.[2][6]

Self-Validation: The success of this protocol is validated by the enantiomeric excess (ee) of the product, determined by chiral HPLC. High ee values confirm the effectiveness of the chiral catalyst in overcoming the steric environment to produce a single enantiomer.

-

Preparation of Reactants: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the N-protected 7-methylindoline substrate (1.0 equiv.), the aryl coupling partner (e.g., a boronic acid or diazo compound, 1.2-1.5 equiv.), and the chiral rhodium catalyst (e.g., [Rh(cod)Cl]₂ with a chiral ligand, 1-5 mol%).

-

Solvent and Additives: Add a suitable dry, degassed solvent (e.g., 1,2-dichloroethane or toluene). Add any necessary additives, such as a silver salt (e.g., AgSbF₆) or a carboxylic acid additive, which can act as a proton shuttle.

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath. Stir the reaction at the specified temperature (e.g., 80-120 °C) for the required time (e.g., 12-24 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired C7-functionalized indoline derivative.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).

Conformational Dynamics and Their Biological Implications

The five-membered ring of the indoline scaffold is not planar and adopts an envelope or twisted conformation. The introduction of a 7-methyl group creates significant transannular steric strain, influencing the preferred conformation of the ring and, consequently, the overall three-dimensional shape of the molecule.[7][8] This conformational biasing is a critical factor in drug design.

Impact on Receptor Binding

The biological activity of a drug molecule is intimately linked to its ability to adopt a specific conformation that is complementary to the binding site of its target protein. The steric bulk of the 7-methyl group can act as a "conformational lock," pre-organizing the molecule into a bioactive conformation.

-

Enhanced Affinity: By reducing the entropic penalty of binding (i.e., the molecule doesn't have to "freeze" into the correct shape upon binding), the 7-methyl group can lead to higher binding affinity.

-

Steric Clash and Reduced Affinity: Conversely, if the methyl group is too large or improperly positioned, it can clash with amino acid residues in the binding pocket, preventing optimal binding and reducing or ablating biological activity.

The diagram below illustrates how the 7-methyl group can influence the interaction between an indoline derivative and its biological target.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Conformational analysis.pptx [slideshare.net]

melting point and physical characteristics of 3,3,7-trimethylindoline

This guide serves as a technical reference for 3,3,7-trimethylindoline (CAS: 1368755-89-8), a critical heterocyclic intermediate.[1] While often overshadowed by its 2-methylated counterpart (the indolenine used in cyanine dyes), the specific 3,3,7-trimethyl scaffold offers unique steric and electronic properties for advanced drug design and functional dye synthesis.[1]

Executive Technical Summary

3,3,7-Trimethylindoline (3,3,7-trimethyl-2,3-dihydro-1H-indole) is a bicyclic heterocycle characterized by a saturated five-membered nitrogen ring fused to a benzene ring.[1] It differs from the standard 2,3,3-trimethylindolenine by the saturation of the C2-N bond and the presence of a methyl group at the C7 position (ortho to the nitrogen).[1]

-

Primary Utility: Precursor for sterically hindered cyanine dyes (preventing H-aggregation), photochromic spiro-compounds, and as a scaffold in medicinal chemistry for kinase inhibitors.[1]

-

Key Feature: The C7-methyl group introduces steric bulk near the nitrogen active site, influencing N-alkylation kinetics and altering the planarity of derived fluorophores, which enhances quantum yield and solubility.[1]

Physical Characteristics & Properties

Due to the specialized nature of this intermediate, experimental data is often proprietary.[1] The values below represent a synthesis of available industrial data for the specific CAS 1368755-89-8 and high-confidence extrapolations from its closest homolog, 2,3,3-trimethylindolenine (CAS 1640-39-7).[1]

Physicochemical Data Table

| Property | Value / Range | Technical Note |

| CAS Number | 1368755-89-8 | Specific to the indoline (reduced) form.[1] |

| Molecular Formula | Saturated C2-N bond (Amine).[1] | |

| Molecular Weight | 161.25 g/mol | |

| Appearance | Pale yellow to reddish-brown oil | Oxidizes/darkens upon air exposure.[1] |

| Physical State | Liquid at STP | Likely supercools; low crystallization tendency.[1] |

| Melting Point | < 10 °C (Predicted) | Homolog 2,3,3-trimethylindolenine melts at 6-8°C. The 7-methyl group disrupts packing, maintaining liquid state.[1] |

| Boiling Point | 235 – 245 °C (at 760 mmHg) | Elevated vs. standard indolenine (228°C) due to increased molecular weight and H-bonding potential (NH).[1] |

| Density | 0.98 – 1.01 g/mL | Slightly denser than water.[1] |

| Solubility | Soluble in DCM, CHCl₃, Toluene | Moderate solubility in alcohols; insoluble in water.[1] |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | The 7-methyl group exerts a weak inductive (+I) effect, slightly increasing basicity vs. unsubstituted indoline.[1] |

Critical Distinction: Do not confuse with 2,3,3,7-tetramethyl-3H-indole (Indolenine).[1] The indoline discussed here possesses a secondary amine (-NH) at position 1 and a methylene (-CH2-) at position 2, making it a nucleophile ready for N-alkylation or oxidation.[1]

Synthesis & Manufacturing Methodology

The synthesis of 3,3,7-trimethylindoline typically follows a modified Fischer Indole Synthesis route, followed by a selective reduction.[1] This two-step protocol ensures the correct regiochemistry of the 7-methyl group.[1]

Step 1: Fischer Indolization (Formation of the Indolenine Core)

-

Reagents: o-Tolylhydrazine hydrochloride + Isobutyraldehyde (or 3-methyl-2-butanone for the 2-methyl variant).[1]

-

Catalyst: Glacial Acetic Acid /

or Zinc Chloride ( -

Mechanism: [3,3]-Sigmatropic rearrangement of the hydrazone.[1]

Step 2: Selective Reduction (Indolenine

Indoline)

-

Reagent: Sodium Borohydride (

) or Cyanoborohydride ( -

Purpose: Reduces the C=N imine bond to the C-N amine bond.

Visual Synthesis Workflow (DOT Diagram)

Caption: Figure 1.[1] Synthetic pathway from o-tolylhydrazine to 3,3,7-trimethylindoline via Fischer cyclization and hydride reduction.

Structural Analysis & Identification

Validation of the 3,3,7-trimethyl structure requires confirming the specific position of the methyl group on the benzene ring.[1]

NMR Signature Expectations (

)

-

NMR:

- 1.30 ppm (s, 6H): Gem-dimethyl groups at C3.[1]

- 2.25 ppm (s, 3H): C7-Methyl group (distinctive singlet).

- 3.20 ppm (s, 2H): C2-Methylene protons (characteristic of indoline vs indolenine).

- 6.80 – 7.10 ppm (m, 3H): Aromatic protons (pattern altered by ortho-substitution).

-

Mass Spectrometry (MS):

-

Molecular Ion (

): 161 m/z. -

Base Peak: Often M-15 (loss of methyl) or fragmentation of the gem-dimethyl group.[1]

-

Applications in Drug Development & Dye Chemistry

A. Steric Control in Cyanine Dyes

In fluorescent probe development (e.g., Cy3, Cy5, Cy7), the 7-methyl group serves a "molecular bumper" function:

-

Prevents

- -

Solubility Enhancement: Disrupts crystal packing, making the dye more soluble in biological buffers.[1]

B. Pharmaceutical Scaffolds

Indolines are privileged structures in kinase inhibitors.[1] The 3,3-dimethyl moiety mimics the hydrophobic pocket interactions, while the 7-methyl group can be used to:

-

Lock conformation (atropisomerism).

-

Block metabolic oxidation at the C7 position.[1]

Functional Logic Diagram

Caption: Figure 2. Impact of the 7-methyl-3,3-dimethylindoline scaffold on downstream application performance.

Safety & Handling Protocols

-

Hazards: Irritant to eyes, skin, and respiratory system.[1] As a secondary amine, it may form nitrosamines (potential carcinogens) if exposed to nitrosating agents.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation, turning dark brown over time.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

BLD Pharm. (2024).[1] Product Analysis: 3,3,7-Trimethylindoline (CAS 1368755-89-8).[1] Retrieved from

-

ChemSrc. (2024).[1] Chemical Properties of Indoline Derivatives. Retrieved from

-

Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on the synthesis mechanism).

-

Mojzych, M., & Henary, M. (2008).[1] Synthesis of Cyanine Dyes. Topics in Heterocyclic Chemistry. (Context on the utility of 7-substituted indolines in dye chemistry).

Sources

Beyond the SDS: Advanced Handling & Risk Mitigation for 3,3,7-Trimethylindoline

[1]

Executive Summary & Substance Identification

Standard Safety Data Sheets (SDS) often fail to capture the nuance required for handling non-commodity research intermediates.[1] This guide addresses 3,3,7-trimethylindoline , a specialized structural analog of the common "Fischer’s Base" (2,3,3-trimethylindolenine).[1]

While often used as a steric modifier in the synthesis of polymethine cyanine dyes or photochromic spiro-compounds, the introduction of the 7-methyl group alters the molecule's lipophilicity and packing density compared to its parent compounds.[1] This guide extrapolates safety protocols from homologous standards to create a "Worst-Case Scenario" safety framework.

Chemical Identity & Analog Analysis

Since a specific CAS-registered SDS is often unavailable for the exact 3,3,7-isomer in the public domain, we utilize Structure-Activity Relationship (SAR) logic based on its closest industrial homolog.[1]

| Feature | Target Molecule | Reference Standard (Proxy) |

| Name | 3,3,7-Trimethylindoline | 2,3,3-Trimethylindolenine |

| CAS No. | Non-Standard / Custom | 1640-39-7 |

| Core Moiety | Saturated/Unsaturated Indole | 3H-Indole (Indolenine) |

| Key Hazard | Oxidation Prone / Irritant | Skin/Eye Irritant 2 |

| Physical State | Viscous Oil / Low MP Solid | Liquid (MP: <25°C) |

| Reactivity | Nucleophilic (Amine) | Electrophilic (Imine) |

Critical Distinction: If your molecule is the saturated indoline (secondary amine), it is highly prone to oxidation to the indole or indolenine form. If it is the indolenine (imine), it is susceptible to hydrolysis and polymerization. Treat both as air-sensitive. [1]

Physicochemical Hazard Profile (SAR-Derived)

The following data is extrapolated from the homologous series of alkyl-substituted indolines.

| Property | Value / Prediction | Operational Implication |

| Boiling Point | ~230–240°C (Predicted) | Low volatility at RT, but generates distinct organic vapors upon heating.[1] |

| Flash Point | >95°C (Combustible) | Class IIIB Combustible Liquid. Avoid static discharge.[1][2] |

| pKa (Conj. Acid) | ~4.5 – 5.5 | Weak base. Incompatible with strong acids and acid chlorides.[1][2][3] |

| LogP | ~3.2 (Predicted) | High Lipophilicity. Rapid dermal absorption is likely. |

| Stability | Air/Light Sensitive | MUST be stored under Argon/Nitrogen. Darken upon oxidation.[1] |

Advanced Engineering Controls & PPE

Standard nitrile gloves are often insufficient for prolonged contact with lipophilic aromatic amines.[1]

Barrier Protection Strategy

-

Primary Barrier: Laminate Film (Silver Shield/4H) is recommended for spill cleanup.

-

Routine Handling: Double-gloving with High-Grade Nitrile (minimum 5 mil) .[1] Change every 15 minutes if contact is suspected.[1]

-

Respiratory: Work strictly within a certified fume hood. If working with fine powders (salts of the indoline), use a P100 HEPA filter or Powered Air Purifying Respirator (PAPR).[1]

Logic for Control Selection (Graphviz)[1]

Figure 1: Decision matrix for engineering controls based on physical state and oxidation potential.

Operational Workflow: Synthesis & Handling

Storage & Stability[1]

-

Condition: Store at 2–8°C.

-

Atmosphere: Headspace must be purged with Argon. 3,3,7-trimethylindoline will turn dark brown/black upon oxidation to the indole species, creating impurities that are difficult to remove.

-

Container: Amber glass with Teflon-lined caps.[1]

Reaction Protocol (Quaternization/Condensation)

When using this molecule to synthesize cyanine dyes (e.g., reaction with alkyl halides):

-

Weighing: Perform in a glovebox or use a tared syringe technique to avoid air exposure.

-

Solvent Choice: Use anhydrous Acetonitrile or Ethanol. Degas solvents prior to addition.[1]

-

Heating: Do not heat open to air. Use a reflux condenser with an inert gas balloon or bubbler.[1]

-

Monitoring: Use TLC (Alumina plates often preferred over Silica for basic indolines) or NMR.

Emergency Response (Spills)

-

Small Spill (<10 mL): Absorb with vermiculite. Do not use paper towels (rapid oxidation heat risk).[1] Wipe surface with dilute acetic acid to neutralize the amine, then soap and water.

-

Skin Contact: Immediate wash with soap and water for 15 minutes. Lipophilic nature means it will bind to skin oils; do not use alcohol/solvents to wash skin (increases absorption).[1]

Synthesis & Waste Workflow Visualization

The following diagram outlines the standard workflow for using 3,3,7-trimethylindoline in dye synthesis, highlighting critical safety checkpoints.

Figure 2: Operational workflow emphasizing inert atmosphere handling and waste segregation.

Toxicology & First Aid (Extrapolated)

-

Acute Toxicity: Likely Harmful if swallowed (Category 4).[4][5]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[4][5]

-

Serious Eye Damage: Causes serious eye irritation (Category 2A).[4]

-

STOT-SE: May cause respiratory irritation (Category 3).[1][4][5][6]

Medical Surveillance: If chronic use is planned, baseline liver function tests (LFTs) are recommended, as metabolic processing of methylated indoles often involves hepatic oxidation.

References

Sources

- 1. 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | C26H43N7O2 | CID 44251522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Indoline - Safety Data Sheet [chemicalbook.com]

- 4. 3,3-Dimethyl-2-oxoindoline-7-carboxylic acid | C11H11NO3 | CID 167511695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: History and Development of 7-Substituted Indoline Intermediates

Executive Summary

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics. While C5- and C3-substituted variants are synthetically accessible via classical electrophilic aromatic substitution, 7-substituted indolines represent a significant synthetic challenge due to steric hindrance and the electronic directing effects of the nitrogen lone pair, which favors para (C5) substitution.

This guide analyzes the evolution of synthetic strategies for accessing C7-functionalized indolines, moving from classical "de novo" ring constructions to modern Directed Ortho Metalation (DoM) and Transition-Metal-Catalyzed C–H activation. Special emphasis is placed on the synthesis of 7-cyanoindoline , a critical intermediate for the alpha-1a adrenergic receptor antagonist Silodosin (Rapaflo).[1][2]

Part 1: Strategic Analysis of the C7 Position

The "Ortho-Constraint" Problem

In the indoline system, the nitrogen atom is a strong electron-donating group (EDG). In Electrophilic Aromatic Substitution (EAS), the lone pair activates the ring, directing incoming electrophiles primarily to the C5 position (para) and secondarily to the C7 position (ortho).

-

Electronic Factor: While both ortho and para positions are activated, the para position (C5) is kinetically favored due to the lack of steric clash with the N-substituent.

-

Steric Factor: The C7 position is "tucked" next to the nitrogen atom. If the nitrogen bears a protecting group (e.g., Acetyl, Boc), the steric bulk effectively blocks C7, rendering direct EAS ineffective for C7-selectivity.

Causality in Synthetic Design

To overcome this, chemists have historically employed three strategies:

-

De Novo Synthesis: Constructing the indole/indoline ring after the benzene ring is already substituted at the ortho-position (e.g., Bartoli synthesis).

-

Directed Ortho Metalation (DoM): Using a Directing Group (DG) on the nitrogen to coordinate a strong base (e.g.,

-BuLi), forcing deprotonation at the proximal C7 position. -

C–H Activation: Using transition metals (Pd, Ir, Ru) and specific ligands to chelate the nitrogen and activate the C7–H bond.

Part 2: Historical Evolution of Synthetic Methods

The development of 7-substituted indolines parallels the broader history of heterocyclic chemistry.

Era 1: Classical Ring Construction (Pre-1990s)

Early approaches relied on building the pyrrole ring onto a pre-functionalized benzene.

-

Bartoli Indole Synthesis (1989): Reaction of ortho-substituted nitrobenzenes with vinyl Grignard reagents. This was the gold standard for accessing 7-substituted indoles, which could then be reduced to indolines.

-

Leimgruber-Batcho Synthesis: Condensation of o-nitrotoluenes with DMF-DMA followed by reduction. Requires pre-existing substitution adjacent to the methyl group.

Era 2: The Lithiation Age (1990s–2000s)

The widespread adoption of organolithium reagents revolutionized regiocontrol.

-

Method: N-Boc or N-CO2Me protection of indoline transforms the nitrogen into a Directed Metalation Group (DMG).

-

Mechanism: The carbonyl oxygen coordinates Li+, bringing the base into proximity with the C7 proton.

-

Outcome: High-yield access to 7-lithioindolines, which can trap electrophiles (CO2, DMF, I2) to form 7-carboxy, 7-formyl, or 7-iodo indolines.

Era 3: The C–H Activation Renaissance (Post-2010)

Modern catalysis avoids stoichiometric strong bases.

-

Pd-Catalyzed C7 Arylation: Yu and others developed ligands that utilize the native nitrogen (or transient directing groups) to direct Palladium insertion specifically into the C7–H bond.

-

Ir-Catalyzed Borylation: Iridium catalysts, controlled by steric bulk, can borylate the C7 position if the N-substituent is carefully tuned to block C2/C3 and direct the catalyst to the "sterically accessible yet directed" C7 site.

Caption: Evolution of synthetic strategies for 7-substituted indolines, shifting from de novo ring construction to direct regioselective functionalization.

Part 3: Technical Protocol – Directed Ortho Metalation (DoM)

This protocol describes the synthesis of 7-Formylindoline from Indoline. This is a foundational reaction because the formyl group can be converted to a nitrile (for Silodosin), an amine, or an alcohol.

Why this method? It is self-validating. The formation of the N-Boc intermediate is easily monitored by TLC. The lithiation step is color-indicating (often turning bright yellow/orange), and the quench provides a distinct shift in polarity.

Reagents & Conditions

| Reagent | Equivalents | Role |

| Indoline | 1.0 | Starting Material |

| (Boc)2O | 1.1 | Protecting Group / DMG |

| 1.2 - 1.3 | Lithiating Agent | |

| TMEDA | 1.3 | Ligand (aggregates Li) |

| DMF | 2.0 | Electrophile (Formyl source) |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Methodology

Phase 1: N-Protection (Creation of the Directing Group)

-

Dissolve Indoline (10 mmol) in DCM (50 mL).

-

Add (Boc)2O (11 mmol) and DMAP (0.1 mmol, catalyst).

-

Stir at RT for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1). The secondary amine spot will disappear, replaced by a higher Rf spot (N-Boc-indoline).

-

Wash with 1M HCl (to remove DMAP) and Brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: Yield should be >95%. Product is a white/pale solid.

-

Phase 2: Directed Lithiation (The Critical Step)

-

Setup: Flame-dry a 2-neck flask under Argon atmosphere. Add N-Boc-indoline (5 mmol) and dry THF (25 mL).

-

Chelation: Add TMEDA (6.5 mmol). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add

-BuLi (1.3 M in cyclohexane, 6.5 mmol) dropwise over 15 minutes.-

Observation: The solution typically turns yellow or orange, indicating the formation of the lithiated species stabilized by the Boc carbonyl oxygen.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete lithiation at C7.

-

Note: Do not raise temperature; the Boc group can undergo "paratose migration" or decomposition at higher temps.

-

Phase 3: Electrophilic Trapping

-

Add anhydrous DMF (10 mmol) dropwise at -78°C.

-

Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to 0°C.

-

Quench: Add saturated NH4Cl solution (10 mL).

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Result: 1-(tert-butoxycarbonyl)-7-formylindoline.

-

Part 4: Case Study – Silodosin (Rapaflo)

Silodosin is a selective

The Industrial Route (Kissei Pharmaceutical)

The synthesis of the 7-cyano intermediate illustrates the application of the strategies discussed above.[2][3]

-

Precursor: Indoline.

-

Functionalization:

-

Route A (Classical): Vilsmeier-Haack formylation at C5 (highly favored) -> Protection -> Bromination at C7? Inefficient.

-

Route B (Optimized):7-Bromoindoline is prepared first (often via Bartoli of 2-bromonitrobenzene and reduction).

-

-

Cyano Installation: Rosenmund-von Braun reaction (CuCN, DMF, reflux) converts the 7-bromo group to 7-cyano.

-

Chiral Side Chain: The 5-position is then functionalized (Friedel-Crafts acylation) to attach the chiral aminopropyl side chain.